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molecular formula C8H11NO3S B147041 4-hydroxy-N,N-dimethylbenzenesulfonamide CAS No. 15020-57-2

4-hydroxy-N,N-dimethylbenzenesulfonamide

Cat. No. B147041
M. Wt: 201.25 g/mol
InChI Key: JYBMFOQKJJJCPY-UHFFFAOYSA-N
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Patent
US05104890

Procedure details

A mixture of 4-methoxy-N,N-dimethylbenzenesulfonamide (37 g) and aluminum chloride (69 g) in benzene (170 ml) was stirred under reflux for 30 minutes. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The combined organic layers were washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by recrystallization from toluene to give 4-hydroxy-N,N-dimethylbenzenesulfonamide (26 g).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:12]([CH3:14])[CH3:13])(=[O:11])=[O:10])=[CH:5][CH:4]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:12]([CH3:14])[CH3:13])(=[O:11])=[O:10])=[CH:5][CH:4]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N(C)C
Name
Quantity
69 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
170 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by recrystallization from toluene

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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